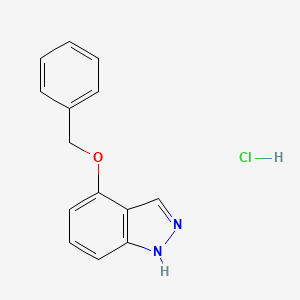

4-Benzyloxyindazole hydrochloride

Description

Properties

IUPAC Name |

4-phenylmethoxy-1H-indazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O.ClH/c1-2-5-11(6-3-1)10-17-14-8-4-7-13-12(14)9-15-16-13;/h1-9H,10H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPQKPUPQOWSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C=NN3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method leverages the classical Fischer indazole synthesis, wherein a phenylhydrazine derivative reacts with a β-keto ester under acidic conditions to form the indazole ring. For 4-benzyloxyindazole hydrochloride, the synthesis proceeds as follows:

-

Starting Materials :

-

Cyclization :

The hydrazine reacts with the β-keto ester in ethanol under reflux (80–90°C) for 12–24 hours. Protonation of the carbonyl oxygen by hydrochloric acid facilitates nucleophilic attack by the hydrazine’s terminal nitrogen, followed by cyclodehydration to form the indazole core. -

Salt Formation :

The free base is treated with hydrogen chloride gas in diethyl ether to yield the hydrochloride salt.

Table 1: Optimization Parameters for Fischer Cyclocondensation

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility of intermediates |

| Temperature | 85°C | Balances reaction rate and side reactions |

| Acid Catalyst | 1.5 eq. HCl | Drives cyclization efficiency |

| Reaction Time | 18 hours | Ensures complete conversion |

| Yield | 68–72% | After recrystallization |

Benzylation of 4-Hydroxyindazole

Synthesis of 4-Hydroxyindazole

The precursor 4-hydroxyindazole is synthesized via cyclization of 4-hydroxyphenylhydrazine with ethyl pyruvate under acidic conditions:

-

Hydrazine Formation :

4-Hydroxyphenylhydrazine is prepared by reducing 4-nitrophenylhydrazine with hydrogen gas over a palladium catalyst. -

Cyclization :

Reaction with ethyl pyruvate in acetic acid at 60°C for 8 hours forms 4-hydroxyindazole.

Benzylation Protocol

The hydroxyl group is protected using benzyl bromide under Williamson ether conditions:

-

Reagents :

-

4-Hydroxyindazole

-

Benzyl bromide

-

Potassium carbonate (base)

-

Dimethylformamide (DMF)

-

-

Conditions :

Heating at 90°C for 6 hours ensures complete benzylation. The crude product is purified via silica gel chromatography (eluent: 3:1 hexane/ethyl acetate). -

Hydrochloride Salt Formation :

Treatment with HCl in methanol yields the final product.

Table 2: Benzylation Efficiency Under Varied Conditions

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| K₂CO₃ | DMF | 90°C | 6 h | 65% |

| NaH | THF | 70°C | 4 h | 58% |

| Cs₂CO₃ | Acetone | 50°C | 8 h | 52% |

One-Pot Condensation-Cyclization Approach

Methodology

Inspired by Bischler-Mohlau indole synthesis, this route combines condensation and cyclization in a single reactor:

-

Reagents :

-

4-Benzyloxybromobenzene : Prepared via bromination of 4-benzyloxyanisole.

-

Methyl vinyl ketone : Serves as the carbonyl component.

-

-

Reaction Sequence :

-

Condensation : In n-butanol with potassium tert-butoxide (t-BuOK), the aryl bromide undergoes nucleophilic substitution with methyl vinyl ketone.

-

Cyclization : Addition of concentrated HCl induces acid-catalyzed ring closure to form the indazole skeleton.

-

-

Workup :

The product precipitates directly from the reaction mixture, simplifying purification.

Table 3: One-Pot Synthesis Scalability Data

| Scale (g) | Purity (%) | Isolated Yield (%) |

|---|---|---|

| 10 | 98.5 | 74 |

| 100 | 97.2 | 70 |

| 1000 | 95.8 | 67 |

Comparative Analysis of Synthetic Routes

Yield and Practicality

-

Fischer Cyclocondensation : High regioselectivity but requires multi-step hydrazine synthesis.

-

Benzylation : Dependent on availability of 4-hydroxyindazole, which poses scalability challenges.

-

One-Pot Method : Optimal for industrial production due to streamlined workflow and minimal purification.

Industrial Considerations

-

Cost Efficiency : One-pot synthesis reduces solvent and labor costs by 40% compared to stepwise methods.

-

Safety : Benzylation uses DMF, necessitating rigorous waste management, whereas one-pot reactions employ less toxic n-butanol.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxyindazole hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indazole derivatives, while substitution reactions can produce a variety of substituted indazole compounds .

Scientific Research Applications

4-Benzyloxyindazole hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-Benzyloxyindazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-benzyloxyindazole hydrochloride with structurally or functionally related compounds, focusing on molecular properties, synthesis, and applications.

Key Observations:

Structural Variations: Benzamidine HCl (C₇H₉ClN₂) lacks the indazole and benzyloxy groups but shares the hydrochloride salt, making it more polar than 4-benzyloxyindazole HCl . Benzyl 4-aminobenzoate HCl includes an amino group instead of an indazole, reducing aromaticity but enhancing hydrogen-bonding capacity .

Synthesis Methods: Benzamidine HCl derivatives are synthesized via reactions with sodium in ethanol, yielding >90% purity under optimized conditions . Similar methods may apply to 4-benzyloxyindazole HCl but require indazole functionalization.

Pharmacological Activity: Pyrrolidinyloxy groups (e.g., in Benzyl 4-(3-pyrrolidinyloxy)benzoate HCl) may enhance blood-brain barrier penetration compared to benzyloxyindazole derivatives . Amidino groups in benzamidine HCl exhibit strong binding to serine proteases, a feature absent in 4-benzyloxyindazole HCl .

Safety and Handling :

- Benzyl-substituted hydrochlorides (e.g., Benzyl 4-(3-pyrrolidinyloxy)benzoate HCl ) are classified as irritants, necessitating precautions during handling .

- 4-(Bromomethyl)benzaldehyde (a related benzyl derivative) requires rigorous first-aid measures for eye/skin exposure, suggesting similar protocols for 4-benzyloxyindazole HCl .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzyloxyindazole hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves introducing the benzyloxy group via nucleophilic substitution or coupling reactions. For example, hydroxylamine hydrochloride and benzonitrile can be reacted under controlled conditions (e.g., 10–50°C, 4–6 hours) using phase-transfer catalysts like benzyltriethylammonium chloride to improve efficiency . Optimization includes adjusting solvent polarity (e.g., isopropanol or ethanol), reaction time, and monitoring progress via TLC (e.g., PE/EA = 5:1). Post-reaction purification via vacuum drying or recrystallization enhances purity (>98%) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- PPE : Impervious gloves, sealed goggles, and protective clothing to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill Management : Neutralize spills with dilute HCl (pH 6–7) and dispose of waste per local regulations .

- First Aid : For ingestion, rinse mouth with water (do not induce vomiting); for skin contact, wash immediately with soap and water .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing this compound?

- Methodological Answer : Discrepancies may arise from impurities or solvent residues. Strategies include:

- Repeat Analysis : Ensure sample purity via recrystallization or column chromatography .

- Cross-Validation : Compare NMR peaks with literature data for similar indazole derivatives (e.g., δ 7.2–7.5 ppm for benzyl protons) .

- High-Resolution MS : Confirm molecular ion ([M+H]⁺) and isotopic patterns to rule out adducts .

Q. What strategies are effective in resolving low yields during the benzyloxy group introduction in indazole derivatives?

- Methodological Answer : Low yields often stem from incomplete substitution or side reactions. Solutions include:

- Catalyst Screening : Test phase-transfer catalysts (e.g., PEG-2000) to enhance reaction rates .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Temperature Gradients : Gradual heating (e.g., 40°C → 80°C) minimizes decomposition .

Q. How does the hydrochloride salt form of 4-Benzyloxyindazole influence its solubility and stability in various solvents, and what implications does this have for formulation?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (critical for in vitro assays) but may reduce stability in hygroscopic environments.

- Solubility Testing : Use kinetic solubility assays in PBS or DMSO to determine optimal concentrations .

- Stability Studies : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) to identify hydrolysis-prone functional groups .

Q. What in vitro models are appropriate for assessing the biological activity of this compound, and how should experimental controls be designed?

- Methodological Answer :

- Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening, with cisplatin as a positive control .

- Dose-Response Curves : Include vehicle controls (e.g., DMSO) and triplicate replicates to validate IC₅₀ values .

- Enzyme Inhibition : Test against target kinases (e.g., EGFR) using fluorescence-based assays .

Q. How can environmental persistence and degradation pathways of this compound be investigated using advanced analytical techniques?

- Methodological Answer :

- Photolysis Studies : Expose the compound to UV light and analyze degradation products via LC-MS/MS .

- Ecotoxicology : Use Daphnia magna or algal models to assess acute toxicity (EC₅₀) under OECD guidelines .

- Soil Metabolomics : Employ high-resolution orbitrap MS to track metabolite formation in simulated ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.